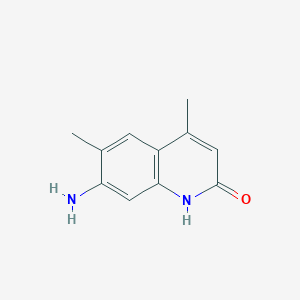

Benzyl isopropenyl ether

Übersicht

Beschreibung

Synthesis Analysis

Benzylic ethers, akin to benzyl isopropenyl ether, are synthesized through various methods, demonstrating their significance in organic chemistry and the synthesis of bioactive molecules. For instance, Ziegler and Fu (2016) detailed an enantioselective synthesis of benzylic ethers via chiral phosphine-catalyzed coupling, showcasing the oxidation of benzylic C-H bonds with good enantioselectivity (Ziegler & Fu, 2016). Similarly, Morimoto et al. (2011) achieved the synthesis of isochromene derivatives through the rhodium-catalyzed oxidative coupling of benzyl and allyl alcohols with alkynes, highlighting the hydroxy groups' role in regioselective C-H bond cleavage (Morimoto et al., 2011).

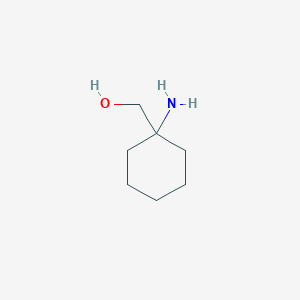

Molecular Structure Analysis

The molecular structure of benzyl isopropenyl ether and related compounds is crucial for understanding their reactivity and properties. Studies on novel monomers and polymers, such as those by Agag and Takeichi (2001), provide insights into the chemical structures and properties of benzoxazine monomers containing arylpropargyl ether, which share structural features with benzyl isopropenyl ether (Agag & Takeichi, 2001).

Chemical Reactions and Properties

The chemical behavior of benzyl isopropenyl ether can be inferred from reactions involving benzylic and related ethers. For example, Pradhan et al. (2009) demonstrated the oxidative cleavage of benzylic ethers using oxoammonium salt, providing insights into the oxidative stability and potential reaction pathways of similar ethers (Pradhan, Bobbitt, & Bailey, 2009).

Physical Properties Analysis

Research on the physical properties of compounds similar to benzyl isopropenyl ether helps elucidate their stability, solubility, and other key characteristics. While direct studies on benzyl isopropenyl ether are scarce, related research provides a foundation for understanding the physical aspects of benzylic ethers.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of benzyl isopropenyl ether, can be explored through studies on similar compounds. For instance, the work by Zheng et al. (2017) on the photocatalytic hydrogen-evolution cross-coupling reaction offers valuable insights into the etherification of arenes, which may parallel the chemical behavior of benzyl isopropenyl ether (Zheng et al., 2017).

Wissenschaftliche Forschungsanwendungen

-

Application of Tobramycin Benzyl Ether as an Antibiotic Adjuvant

- Summary of Application : Tobramycin benzyl ether is used as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin .

- Methods of Application : The compound was optimized and screened for its potential application as an outer membrane (OM) permeabilizing adjuvant .

- Results or Outcomes : The tobramycin benzyl ether was found to be the most optimal OM permeabilizer, capable of potentiating rifampicin, novobiocin, vancomycin, minocycline, and doxycycline against Gram-negative bacteria .

-

Homocoupling of Benzyl Pyridyl Ethers via Visible Light-Mediated Deoxygenation

- Summary of Application : This research involves the visible light-mediated deoxygenation homocoupling of benzyl pyridyl ethers via their pyridium salts .

- Methods of Application : The method enables C (sp3)–O bond homolysis under mild conditions .

- Results or Outcomes : This method is highly compatible with electron-withdrawing groups and has potential applications for drug precursor synthesis .

-

Protection of Hydroxyl Compounds

- Summary of Application : Benzyl ethers can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol .

- Methods of Application : Use of NaH as base for the deprotonation is convenient, but when selective substitution is needed, mild bases such as Ag2O allow a more selective reaction .

- Results or Outcomes : This method is highly compatible with various protection and deprotection pathways .

-

Synthesis of Ethers

- Summary of Application : Ethers are usually prepared from alcohols or their conjugate bases. One important procedure, known as the Williamson Ether Synthesis, proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .

- Methods of Application : This method enables C (sp3)–O bond homolysis under mild conditions .

- Results or Outcomes : This method is highly compatible with electron-withdrawing groups and has potential applications for drug precursor synthesis .

-

Protection of Hydroxyl Compounds

- Summary of Application : Benzyl ethers can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol .

- Methods of Application : Use of NaH as base for the deprotonation is convenient, but when selective substitution is needed, mild bases such as Ag2O allow a more selective reaction .

- Results or Outcomes : This method is highly compatible with various protection and deprotection pathways .

-

Synthesis of Ethers

- Summary of Application : Ethers are usually prepared from alcohols or their conjugate bases. One important procedure, known as the Williamson Ether Synthesis, proceeds by an SN2 reaction of an alkoxide nucleophile with an alkyl halide .

- Methods of Application : This method enables C (sp3)–O bond homolysis under mild conditions .

- Results or Outcomes : This method is highly compatible with electron-withdrawing groups and has potential applications for drug precursor synthesis .

Safety And Hazards

Eigenschaften

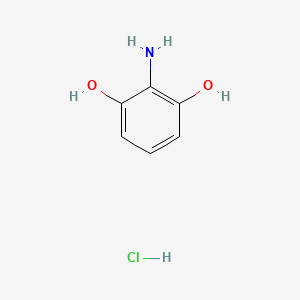

IUPAC Name |

prop-1-en-2-yloxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFHFFOAEFKJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340037 | |

| Record name | Benzyl isopropenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl isopropenyl ether | |

CAS RN |

32783-20-3 | |

| Record name | Benzyl isopropenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)